

Stability of Carbetocin acetate in different buffer systems

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Compound of Interest

Compound Name: Carbetocin acetate

Cat. No.: B8087986

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Carbetocin Acetate Stability: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **Carbetocin acetate** in various experimental settings. The following information is designed to address common questions and troubleshooting scenarios encountered during formulation and stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer system and pH for ensuring the stability of **Carbetocin acetate** in aqueous solutions?

A1: Published research indicates that a heat-stable formulation of **Carbetocin acetate** demonstrates optimal stability in a 10 mM sodium succinate buffer.^{[1][2][3][4]} The ideal pH for this formulation is approximately 5.45, with a recommended range of 5.25 to 5.65.^{[1][4]}

Q2: What are the primary degradation pathways for **Carbetocin acetate**?

A2: The main degradation routes for **Carbetocin acetate** are pH-dependent.^{[1][3]}

- Acidic Conditions (pH < 5.5): Deamidation of the glutamine residue and the amidated glycine C-terminus is favored.

- Alkaline Conditions (pH > 6): Racemization of the asparagine residue from the L-form to the D-form becomes a significant degradation pathway.[\[1\]](#)[\[3\]](#)
- Oxidation: The thioether linkage in the molecule is susceptible to oxidation, which is accelerated by increasing pH. However, this can be effectively mitigated by the inclusion of an antioxidant like L-methionine in the formulation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q3: Are there specific excipients that can enhance the stability of **Carbetocin acetate**?

A3: Yes, a stable formulation has been developed containing 0.1 mg/mL Carbetocin in a sodium succinate buffer with the addition of D-mannitol (47 mg/mL) as an isotonicity agent and L-methionine (1 mg/mL) as an antioxidant.[\[1\]](#)[\[4\]](#)

Q4: How does temperature affect the stability of the optimized **Carbetocin acetate** formulation?

A4: The heat-stable formulation of **Carbetocin acetate** maintains at least 95% purity for extended periods under various temperature conditions.[\[1\]](#)[\[4\]](#) Please refer to the data summary table below for specific stability data at different temperatures.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Rapid degradation of Carbetocin acetate observed in a custom buffer system.	The pH of your buffer may be outside the optimal range of 5.25-5.65. Low pH can lead to deamidation, while high pH can cause racemization.	Measure and adjust the pH of your buffer to be within the 5.25-5.65 range. Consider using a succinate buffer system.
Loss of potency suspected to be due to oxidation.	Your formulation may lack an antioxidant, or the pH of your buffer may be accelerating oxidation.	Incorporate an antioxidant such as L-methionine (e.g., 1 mg/mL) into your formulation. Ensure the pH is not significantly above the optimal range.
Precipitation or insolubility of Carbetocin acetate.	While not extensively reported as a primary issue, peptide precipitation can be influenced by pH and ionic strength.	Ensure the pH of your solution is within the recommended range. If using a different buffer system, verify the solubility of Carbetocin acetate under those specific conditions.
Inconsistent results in stability studies.	This could be due to variations in the experimental protocol, such as temperature fluctuations, exposure to light, or inconsistencies in the analytical method.	Strictly control temperature and humidity. Protect the formulation from light. ^{[1][4]} Ensure your analytical method, such as RP-HPLC, is validated for stability-indicating properties.

Data Presentation

Table 1: Stability of Heat-Stable Carbetocin Acetate Formulation (0.1 mg/mL in Sodium Succinate Buffer, pH 5.25-5.65)

Temperature	Relative Humidity	Duration	Purity Maintained
30°C	75% RH	At least 3 years	≥95%
40°C	75% RH	6 months	≥95%
50°C	Not Specified	3 months	≥95%
60°C	Not Specified	1 month	≥95%

(Data sourced from Malm et al., 2018)[1][4]

Experimental Protocols

Preparation and Stability Testing of Heat-Stable Carbetocin Acetate Formulation

This protocol is based on the methodology described for the development of a heat-stable Carbetocin formulation.[1]

1. Formulation Preparation:

- Dissolve 47 mg of D-mannitol and 1 mg of L-methionine per 1 mL of 10 mM succinic acid solution in water for injection.
- Add **Carbetocin acetate** to a final concentration of 0.1 mg/mL.
- Adjust the pH of the solution to between 5.25 and 5.65 using 1 M NaOH.
- Sterile filter the final solution and fill into appropriate containers (e.g., glass vials).

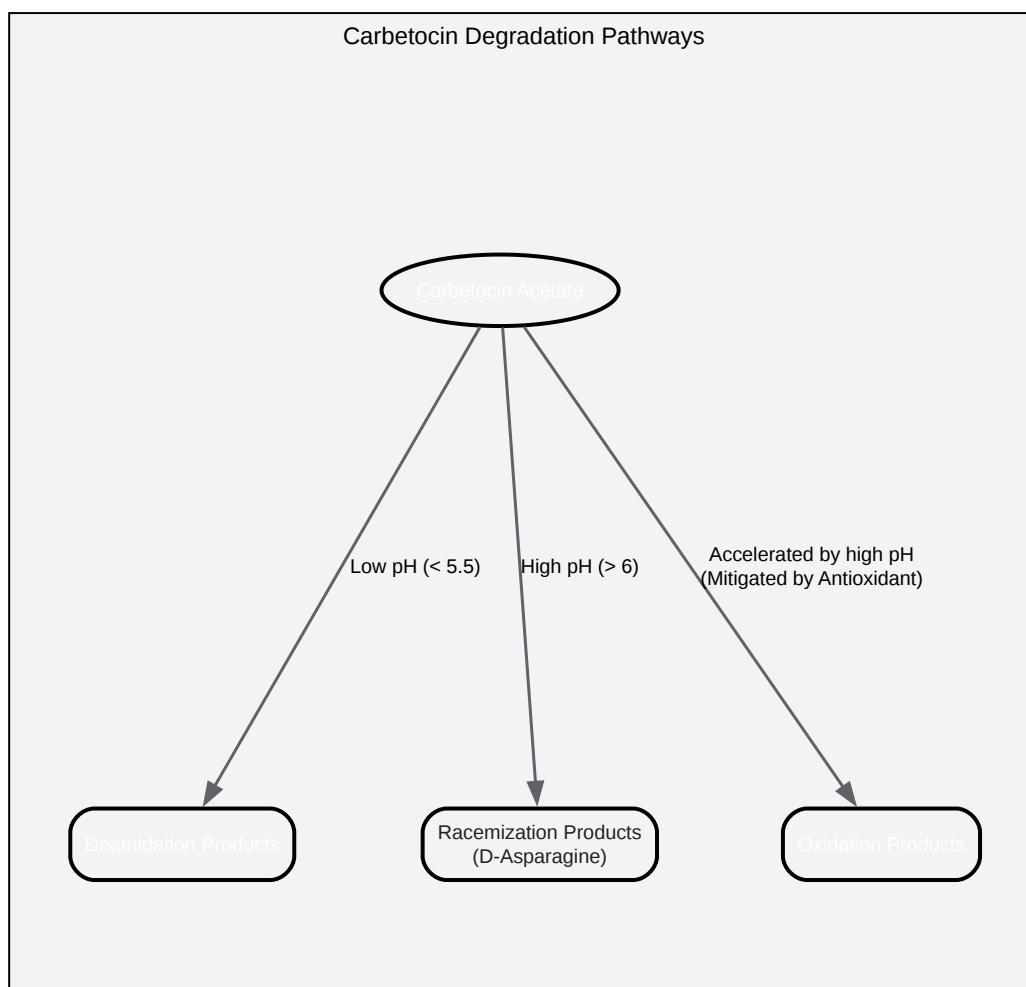
2. Stability Study Conditions:

- Long-Term Stability: Store samples at 30°C ± 2°C and 75% RH ± 5% RH.
- Accelerated Stability: Store samples at 40°C ± 2°C and 75% RH ± 5% RH.
- Extreme Heat Conditions: Store samples at 50°C and 60°C.
- Photostability: Expose samples to light according to ICH guidelines.
- Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., from -20°C to ambient temperature).

3. Analytical Method for Stability Assessment (RP-HPLC):

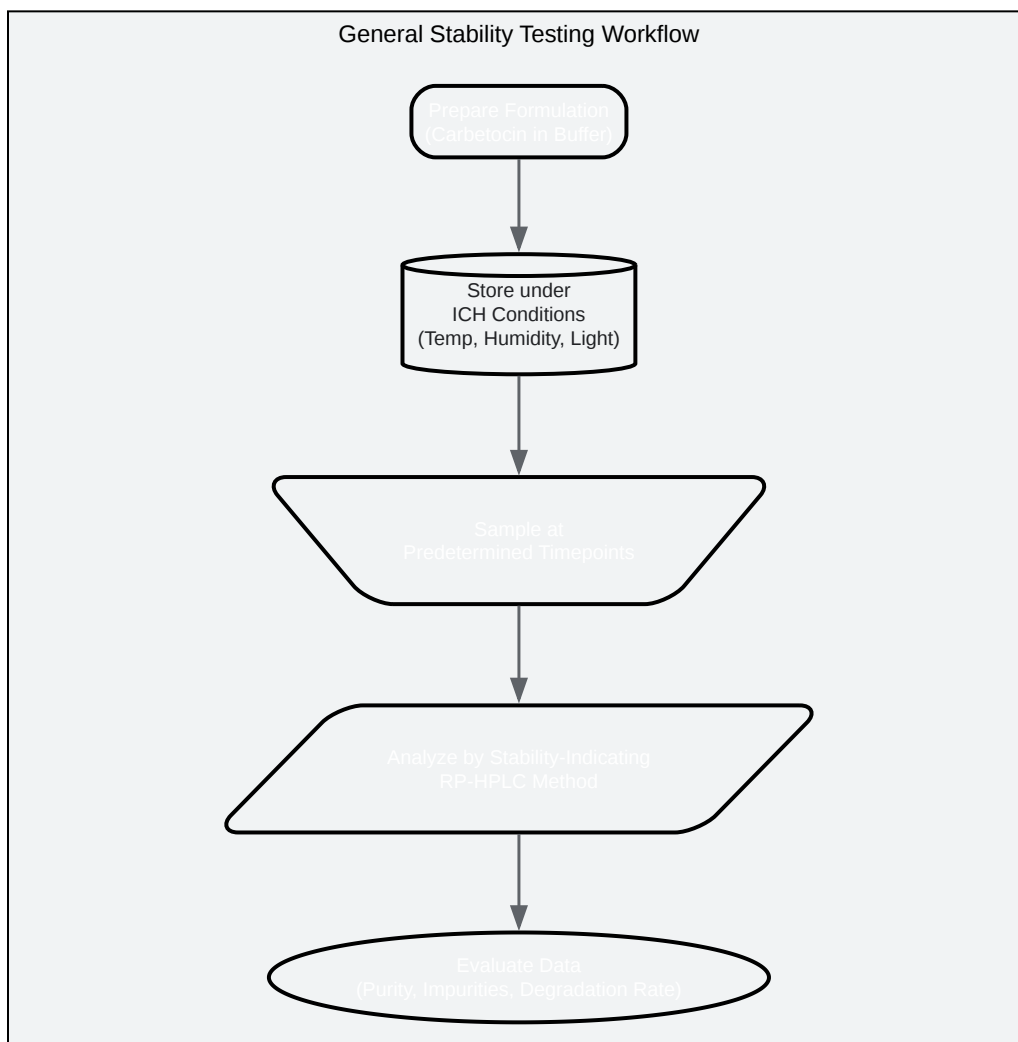
- Column: A suitable C18 column.
- Mobile Phase: A gradient of a buffer solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
- Detection: UV at 220 nm.
- Column Temperature: 60°C.
- Injection Volume: 20 µL.
- The method should be validated to be stability-indicating, capable of separating the intact Carbetocin from its degradation products.

Visualizations



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Caption: Primary degradation pathways of **Carbetocin acetate**.



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Caption: Experimental workflow for **Carbetocin acetate** stability testing.

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